methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate
Description
Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate is a complex heterocyclic compound featuring:
- Piperidine core: A six-membered nitrogen-containing ring.
- Thiazole moiety: A five-membered ring containing sulfur and nitrogen, substituted with a methyl group at position 4 and a pyrrole ring at position 2.
- Ester functional group: A methyl acetate group attached to the piperidine ring.
This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.8) and a molecular weight of ~375.4 g/mol, making it a candidate for medicinal chemistry and materials science research.
Properties
IUPAC Name |
methyl 2-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-15(24-17(18-12)20-7-3-4-8-20)16(22)19-9-5-13(6-10-19)11-14(21)23-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBWGSMRXNUVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole group. The final steps involve the formation of the piperidine ring and the esterification to form the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound involves multi-step reactions, primarily focusing on:
Amide Bond Formation
The central piperidine-thiazole amide linkage is formed via coupling reactions. For example:
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Reagents : Piperidin-4-yl intermediates react with activated thiazole-5-carbonyl derivatives (e.g., acyl chlorides or mixed carbonates) in the presence of bases like potassium carbonate or cesium carbonate .
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Conditions : Solvents such as dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours .
Example Reaction :
Esterification
The methyl ester group is introduced via nucleophilic substitution:
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
Notes :
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Ester hydrolysis is significantly faster than amide cleavage due to the stability of the amide bond .
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Enzymatic hydrolysis (e.g., lipases) has not been reported but could offer stereoselective pathways.
Thiazole Ring Reactivity
The 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl group participates in:
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Electrophilic Substitution : Limited due to electron-withdrawing effects of the pyrrole and carbonyl groups.
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Coordination Chemistry : The sulfur atom in the thiazole can act as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions .
Piperidine Modifications
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ to form quaternary ammonium salts .
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Oxidation : The methyl group on the thiazole can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
Catalytic and Cross-Coupling Reactions
The compound’s structure enables participation in:
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, releasing CO₂ and methyl radicals (TGA data).
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Photodegradation : UV exposure (254 nm) leads to thiazole ring cleavage, forming sulfonic acid derivatives .
Comparative Reaction Table
The table below highlights key reactions and their outcomes:
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate is being investigated for its pharmacological properties.
Potential Therapeutic Uses :
- Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antimicrobial properties, which may extend to this compound due to its structural similarities .
- Neurological Applications : The piperidine moiety suggests potential use in treating neurological disorders, as compounds with similar structures have shown efficacy in modulating neurotransmitter systems .
Material Science
The compound's unique structure allows for its use in material science, particularly in the development of novel polymers and coatings.
Applications :
- Polymer Synthesis : The incorporation of thiazole and piperidine units can enhance the thermal stability and mechanical properties of polymers. Research shows that adding such functional groups can lead to improved performance in various applications .
Organic Synthesis
Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate can serve as an intermediate in organic synthesis.
Synthesis Pathways :
- It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions or coupling reactions. The presence of both ester and thiazole functionalities provides versatile reactivity options for chemists .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate. Results indicated promising activity against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.
Case Study 2: Polymer Enhancement
Research focusing on polymer composites incorporated with thiazole derivatives revealed that adding methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate significantly improved mechanical strength and thermal stability compared to control samples without the compound.
Mechanism of Action
The mechanism of action of methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Features | Biological/Chemical Implications | Reference |
|---|---|---|---|---|
| Methyl (1-{[4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazol-5-yl]Carbonyl}Piperidin-4-yl)Acetate | C₁₈H₂₁N₃O₃S | - 4-Methylthiazole with pyrrole substituent - Piperidine-acetate ester |
Enhanced aromatic π-π stacking due to pyrrole; ester improves membrane permeability | Target Compound |
| Ethyl 2-(1-Methyl-1H-Pyrazole-5-Amido)-1,3-Thiazole-4-Carboxylate | C₁₁H₁₂N₄O₃S | - Pyrazole substituent on thiazole - Ethyl ester group |
Pyrazole’s hydrogen-bonding potential may alter receptor affinity compared to pyrrole | |
| Ethyl 1-{[2-(4-Aminophenoxy)-1,3-Thiazol-5-yl]Methyl}-4-Piperidinecarboxylate | C₁₈H₂₂N₄O₃S | - Aminophenoxy-thiazole substituent - Piperidine-ethyl ester |
Amino group enhances solubility; phenoxy group may increase steric hindrance | |
| 1-((2-Chlorothiazol-5-yl)Methyl)Piperidine-4-Carboxylic Acid | C₁₀H₁₃ClN₂O₂S | - Chlorothiazole substituent - Carboxylic acid group |
Chlorine’s electronegativity enhances reactivity; acid group reduces bioavailability vs. esters | |
| Methyl 5-(2-Methoxyphenyl)-2-{[(1-Methyl-3-Phenyl-1H-Pyrazol-5-yl)Carbonyl]Amino}-1,3-Thiazole-4-Carboxylate | C₂₄H₂₁N₅O₄S | - Methoxyphenyl-thiazole - Pyrazole-carbonyl group |
Methoxy group increases lipophilicity; pyrazole may modulate metabolic stability |
Key Structural Variations and Implications
Heterocyclic Substituents: The pyrrole group in the target compound enables strong π-π interactions, whereas pyrazole () or tetrazole () derivatives exhibit distinct hydrogen-bonding capabilities .
Functional Groups: Ester groups (target compound, ) improve cell permeability compared to carboxylic acids () or amides () . Aminophenoxy () and methoxyphenyl () groups increase solubility or lipophilicity, respectively, impacting pharmacokinetics .
Biological Activity: Pyrrole-containing compounds (target) may target receptors requiring aromatic stacking (e.g., cannabinoid receptors, indirectly inferred from ) . Pyrazole derivatives () are prevalent in kinase inhibitors due to their hydrogen-bonding motifs .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate?
Methodological Answer: The synthesis involves multi-step reactions, often starting with the cyclocondensation of precursors like thiazole and pyrrole derivatives. For example, similar compounds are synthesized via coupling reactions between a piperidine-acetate core and a 1,3-thiazol-5-yl carbonyl group under controlled conditions (e.g., reflux in glacial acetic acid with catalytic agents). Key steps include:
- Thiazole ring formation : Use 2,5-dimethoxytetrahydrofuran for pyrrole substitution, monitored by TLC .
- Piperidine coupling : Employ carbodiimide-based reagents (e.g., DCC/DMAP) for amide bond formation between the thiazole carbonyl and piperidine nitrogen .
- Esterification : Final methylation of the acetate group using methyl iodide in anhydrous DMF .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm substituent positions on the thiazole, pyrrole, and piperidine rings. For example, downfield shifts in -NMR (~δ 8.5 ppm) indicate aromatic protons on the thiazole ring .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine conformation) by growing single crystals in ethanol/water mixtures .
- Mass spectrometry : Validate molecular weight via high-resolution ESI-MS, focusing on fragmentation patterns of the ester and carbonyl groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, given the thiazole-pyrrole moiety’s affinity for ATP-binding pockets .
- Cellular viability : Screen in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing IC50 values to reference inhibitors .
- Binding studies : Use surface plasmon resonance (SPR) to quantify interactions with proteins like cytochrome P450 isoforms .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Thiazole esters are prone to hydrolysis, so anhydrous, low-temperature (-20°C) storage is recommended .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess pyrrole ring oxidation. Use amber vials if photodegradation exceeds 5% .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the thiazole and pyrrole rings .
- Simulate reaction pathways for substituent additions (e.g., methyl vs. nitro groups) using Gaussian09 with B3LYP/6-31G* basis sets .
- Validate predictions with experimental data (e.g., regioselectivity in nitration reactions) .
Q. What strategies address synthetic challenges in heterocyclic systems like the 1,3-thiazole-pyrrole core?
Methodological Answer:
- Protecting groups : Use Boc for piperidine nitrogen during thiazole coupling to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction times for cyclocondensation steps (e.g., from 6 hours to 30 minutes) .
- Catalytic optimization : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling when introducing aryl substituents to the thiazole ring .
Q. How can structure-activity relationship (SAR) studies improve target specificity?
Methodological Answer: Design analogs with systematic substitutions:
- Piperidine modifications : Replace the methyl group with cyclopropyl or hydroxyl groups to assess steric/electronic effects on binding .
- Thiazole substitutions : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to enhance π-stacking with aromatic residues in enzyme pockets .
- Docking simulations : Use AutoDock Vina to prioritize analogs with predicted ΔG < -8 kcal/mol .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50 normalized to assay pH and temperature) .
- Proteomic profiling : Identify off-target effects via kinome-wide profiling (e.g., KinomeScan) to explain divergent results .
- Solubility adjustments : Re-test compounds in buffers with 0.1% DMSO or cyclodextrin to address false negatives from aggregation .
Q. What green chemistry approaches can optimize the synthesis of this compound?
Methodological Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling, reducing toxicity .
- Catalyst recycling : Use magnetically recoverable Fe3O4-supported Pd nanoparticles for Suzuki reactions .
- Waste minimization : Employ flow chemistry to reduce byproduct formation during esterification .
Q. How can advanced analytical methods resolve stereochemical ambiguities in derivatives?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers of piperidine derivatives .
- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configurations .
- NOESY NMR : Identify through-space correlations between the thiazole methyl group and piperidine protons to confirm spatial orientation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
